Ethyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
CAS No.: 899991-72-1
Cat. No.: VC7637938
Molecular Formula: C19H19NO7
Molecular Weight: 373.361
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899991-72-1 |
|---|---|
| Molecular Formula | C19H19NO7 |
| Molecular Weight | 373.361 |
| IUPAC Name | ethyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate |
| Standard InChI | InChI=1S/C19H19NO7/c1-3-25-19(23)15-14(10-5-4-6-11(7-10)24-2)17-16(27-18(15)20)13(22)8-12(9-21)26-17/h4-8,14,21H,3,9,20H2,1-2H3 |
| Standard InChI Key | KOOFEADKLUWCHQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(OC2=C(C1C3=CC(=CC=C3)OC)OC(=CC2=O)CO)N |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, ethyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate, reflects its intricate architecture. Its molecular formula, , corresponds to a molecular weight of 373.361 g/mol. Key structural features include:
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A fused dihydropyrano[3,2-b]pyran core, which provides rigidity and planar geometry.
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A 3-methoxyphenyl group at the C-4 position, contributing to hydrophobic interactions.
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An amino group at C-2 and a hydroxymethyl group at C-6, enabling hydrogen bonding.
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An ethyl carboxylate ester at C-3, enhancing solubility in organic solvents.
The crystal structure of analogous compounds reveals chair conformations in the pyran rings, stabilized by intramolecular hydrogen bonds between the amino and carbonyl groups .
Synthetic Methodologies
Ultrasound-Assisted Domino Reactions
A highly efficient synthesis route employs a three-component domino reaction under ultrasound irradiation. The protocol involves:
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Reactants: Aryl aldehydes (e.g., 3-methoxybenzaldehyde), active methylene compounds (e.g., malononitrile), and kojic acid as a Michael donor .
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Conditions: Ambient temperature, 40 kHz ultrasound, 10-minute reaction time .
This method achieves yields exceeding 90% by facilitating simultaneous C–C, C–O, and C–N bond formation . Comparative solvent studies show that water-ethanol mixtures optimize reactivity, with pure water or ethanol alone resulting in lower yields (45–90%) .
Table 1: Solvent Optimization for Synthesis
| Solvent System | Reaction Time (min) | Yield (%) |
|---|---|---|
| HO:EtOH (1:1) | 10 | 96 |
| HO | 10 | 90 |
| EtOH | 10 | 88 |
| Toluene | 10 | 55 |
Alternative Catalytic Systems
Biological and Pharmacological Activities
Anticancer Mechanisms
The compound’s structural analogs exhibit potent antiproliferative effects by inhibiting tubulin polymerization. For example:
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IC Values: Sub-micromolar activity against MCF-7 breast cancer cells.
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Mechanism: Binding to the colchicine site of tubulin, disrupting microtubule dynamics and inducing G2/M cell cycle arrest.
DNA Interaction Profiling
UV-Vis and fluorescence quenching assays reveal high-affinity DNA binding. Key findings include:
Antimicrobial Efficacy
Preliminary studies on similar dihydropyrano derivatives demonstrate:
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MIC Values: 4–8 µg/mL against Staphylococcus aureus and Escherichia coli.
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Synergy: Enhanced bactericidal activity when combined with β-lactam antibiotics.
Pharmacokinetic and Toxicity Considerations
While in vivo data remain limited, in silico predictions using SwissADME suggest:
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Lipophilicity: LogP = 1.8, indicating moderate membrane permeability.
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Metabolism: Susceptibility to hepatic esterase-mediated hydrolysis of the ethyl carboxylate group.
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Toxicity: Low Ames test mutagenicity risk (predicted).
Applications and Future Directions
Drug Development
The compound’s dual activity against cancer and microbial targets positions it as a lead candidate for:
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Combination Therapies: Co-administration with DNA-damaging agents or microtubule stabilizers.
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Targeted Delivery: Conjugation with nanoparticles to enhance tumor-specific accumulation.
Material Science
Its planar aromatic core and hydrogen-bonding motifs make it a potential building block for:
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